1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C8H11F3N2O2. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the trifluoromethyl group and the carboxylic acid functional group makes this compound particularly interesting for various chemical and industrial applications.
Preparation Methods
The synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Isobutyl Substitution: The isobutyl group can be introduced via alkylation reactions using isobutyl halides.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the isobutyl group can be replaced by other substituents using appropriate nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic effects.
Industry: The compound is used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-ylboronic acid: This compound has a boronic acid group instead of a carboxylic acid group, which can influence its reactivity and applications.
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-ylamine: This compound has an amine group instead of a carboxylic acid group, which can affect its biological activity and chemical properties.
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-ylmethanol: This compound has a hydroxyl group instead of a carboxylic acid group, which can alter its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methylpropyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-5(2)4-14-6(8(15)16)3-7(13-14)9(10,11)12/h3,5H,4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZZMASKLUMDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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